Thiirene, dimethyl-
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Overview
Description
Thiirene, dimethyl- is an organosulfur compound with the formula C(_2)H(_2)S. It is a derivative of cyclopropene, where the methylene group is replaced by sulfur. This compound is known for its antiaromatic and highly labile nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiirene, dimethyl- can be synthesized through various methods. One common method involves the reaction of epoxides with thiourea in a deep eutectic solvent (DES) to yield thiiranes . Another method includes the microwave irradiation of a mixture of α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride in solvent-free conditions .
Industrial Production Methods
Industrial production methods for thiirene, dimethyl- are not well-documented, but the synthesis methods mentioned above can be scaled up for industrial applications. The use of DES and microwave irradiation provides a straightforward and efficient approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Thiirene, dimethyl- undergoes various chemical reactions, including:
Oxidation: Thiiranes can be oxidized to form episulfoxides.
Substitution: Thiiranes react with amines to form 2-mercaptoethylamines, which are good chelating ligands.
Ring Expansion: Thiiranes can undergo ring expansions to generate larger heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Periodate is commonly used as an oxidizing agent.
Substitution: Amines are used in substitution reactions to form mercaptoethylamines.
Ring Expansion: Various nucleophiles and electrophiles can be used to induce ring expansion reactions.
Major Products Formed
Oxidation: Ethylene episulfoxide.
Substitution: 2-Mercaptoethylamines.
Ring Expansion: Larger sulfur-containing heterocycles.
Scientific Research Applications
Thiirene, dimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of thiirene, dimethyl- involves its interaction with various molecular targets and pathways. For example, thiirane derivatives can undergo nucleophilic attack, leading to the formation of mercaptoethylamines, which are good chelating ligands . The antiaromatic nature of thiirene also contributes to its reactivity and instability .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A nitrogen analog of thiirane, aziridine is a three-membered ring containing nitrogen.
Oxirane: An oxygen analog of thiirane, oxirane is a three-membered ring containing oxygen.
Uniqueness
Thiirene, dimethyl- is unique due to its antiaromatic nature and high reactivity. Unlike its analogs (thiirane, aziridine, and oxirane), thiirene is less stable and more prone to undergo various chemical transformations .
Properties
CAS No. |
65923-98-0 |
---|---|
Molecular Formula |
C4H6S |
Molecular Weight |
86.16 g/mol |
IUPAC Name |
2,3-dimethylthiirene |
InChI |
InChI=1S/C4H6S/c1-3-4(2)5-3/h1-2H3 |
InChI Key |
KKXVALCSVHZKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(S1)C |
Origin of Product |
United States |
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